molecular formula C8H6BClN2O3 B14082374 (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid

(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid

Cat. No.: B14082374
M. Wt: 224.41 g/mol
InChI Key: OMCVMTSBUVJVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H6BClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of corresponding hydrocarbons

    Substitution: Replacement of the boronic acid group with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with sodium borohydride can produce the corresponding hydrocarbon .

Scientific Research Applications

(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or proteins by forming covalent bonds with active site residues. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid
  • (4-(2-Chloropyrimidin-4-yl)thiophene-2-yl)boronic acid
  • (4-(2-Chloropyrimidin-4-yl)benzene-2-yl)boronic acid

Uniqueness

This compound is unique due to its furan ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and as a precursor for more complex molecules .

Properties

Molecular Formula

C8H6BClN2O3

Molecular Weight

224.41 g/mol

IUPAC Name

[4-(2-chloropyrimidin-4-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C8H6BClN2O3/c10-8-11-2-1-6(12-8)5-3-7(9(13)14)15-4-5/h1-4,13-14H

InChI Key

OMCVMTSBUVJVBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=NC(=NC=C2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.